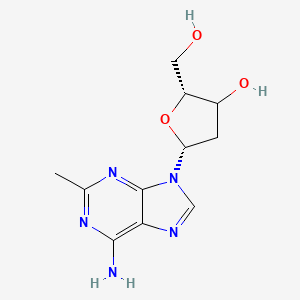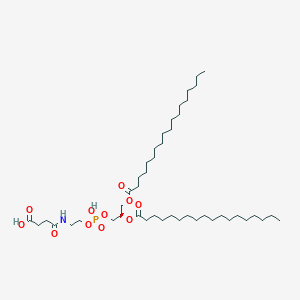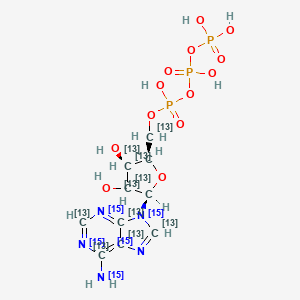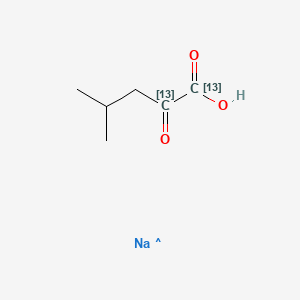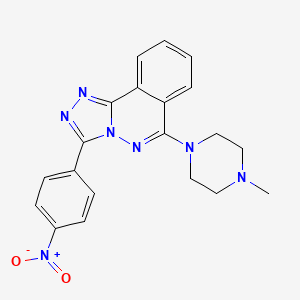
Anticancer agent 72
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anticancer agent 72 is a novel compound that has shown promising results in the treatment of various types of cancer. This compound is part of a new generation of anticancer drugs that target specific molecular pathways involved in cancer cell proliferation and survival. Unlike traditional chemotherapy agents, this compound is designed to minimize damage to healthy cells, thereby reducing side effects and improving patient outcomes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 72 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial step typically involves the preparation of a core structure, which is then modified through a series of reactions such as alkylation, acylation, and cyclization. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the use of high-purity reagents and solvents, and stringent quality control measures are implemented at each stage of production. The final product is subjected to rigorous testing to ensure it meets the required specifications for clinical use.
化学反応の分析
Types of Reactions
Anticancer agent 72 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, thiols
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential therapeutic applications. These derivatives are often tested for their efficacy and safety in preclinical and clinical studies.
科学的研究の応用
Anticancer agent 72 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the mechanisms of anticancer drugs and developing new synthetic methodologies.
Biology: Investigated for its effects on cancer cell lines and its potential to induce apoptosis (programmed cell death) in malignant cells.
Medicine: Evaluated in clinical trials for its efficacy in treating various types of cancer, including breast, lung, and colon cancer.
Industry: Used in the development of new anticancer formulations and drug delivery systems.
作用機序
The mechanism of action of Anticancer agent 72 involves the inhibition of specific molecular targets that are essential for cancer cell survival and proliferation. These targets include enzymes involved in DNA replication and repair, as well as proteins that regulate cell cycle progression and apoptosis. By binding to these targets, this compound disrupts the normal functioning of cancer cells, leading to their death.
類似化合物との比較
Similar Compounds
Some compounds similar to Anticancer agent 72 include:
Paclitaxel: A plant-derived anticancer agent that stabilizes microtubules and prevents cell division.
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II.
Cisplatin: A platinum-based drug that forms cross-links in DNA, leading to apoptosis.
Uniqueness
This compound is unique in its ability to selectively target cancer cells while sparing healthy cells. This selectivity is achieved through its specific binding to molecular targets that are overexpressed in cancer cells. Additionally, this compound has shown a favorable safety profile in preclinical studies, with fewer side effects compared to traditional chemotherapy agents.
特性
分子式 |
C20H19N7O2 |
|---|---|
分子量 |
389.4 g/mol |
IUPAC名 |
6-(4-methylpiperazin-1-yl)-3-(4-nitrophenyl)-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C20H19N7O2/c1-24-10-12-25(13-11-24)20-17-5-3-2-4-16(17)19-22-21-18(26(19)23-20)14-6-8-15(9-7-14)27(28)29/h2-9H,10-13H2,1H3 |
InChIキー |
BZSZQLYSCIYBNH-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=NN3C(=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


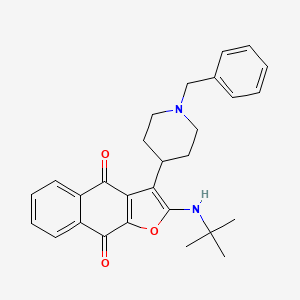

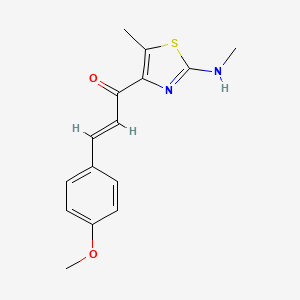
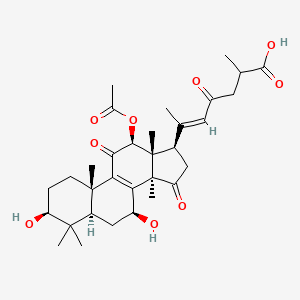


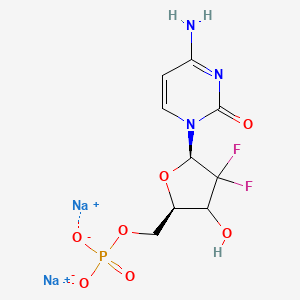
![N-methyl-3-(1-methylimidazol-4-yl)-4-[[4-(trifluoromethyl)phenyl]methylamino]benzenesulfonamide](/img/structure/B12397504.png)
